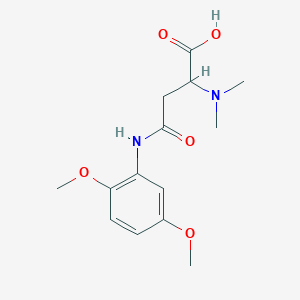

4-(2,5-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid

Description

4-(2,5-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by a central oxobutanoic acid backbone. Key structural features include:

- Dimethylamino group: At the C2 position, this moiety enhances solubility and may participate in hydrogen bonding or charge interactions.

This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to its hybrid structure, combining aromatic, amino, and carboxylic acid functionalities.

Properties

IUPAC Name |

4-(2,5-dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-16(2)11(14(18)19)8-13(17)15-10-7-9(20-3)5-6-12(10)21-4/h5-7,11H,8H2,1-4H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVOJZUIVGKTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of 2,5-dimethoxyaniline as a precursor. The compound can be synthesized through a series of reactions, including nitration, reduction, and subsequent functional group modifications. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, 4-(2,5-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid can be used as a probe to study enzyme activities and biochemical pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further research in medicinal chemistry.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 4-Oxobutanoic Acid Derivatives

The table below compares key structural and functional attributes of 4-(2,5-dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid with related compounds:

Pharmacological and Physicochemical Properties

- Solubility: Methoxy and dimethylamino groups enhance aqueous solubility compared to bromophenyl derivatives (e.g., 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid in ).

- The discontinued status of 4-(methoxyethylamino carbonyl) analog () highlights the importance of substituent choice in stability and efficacy.

Analytical Data and Spectral Comparisons

- Spectral Signatures: The target compound’s NMR would show distinct aliphatic proton shifts (C2 dimethylamino) and aromatic signals (2,5-dimethoxyanilino), differing from naphthyl () or fluorinated () analogs. IR spectra would confirm carbonyl stretches (C4 ketone and carboxylic acid) and methoxy C-O vibrations.

Biological Activity

4-(2,5-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is a chemical compound with potential biological activity. Its structure includes a dimethoxy aniline moiety and a dimethylamino group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C14H20N2O5

- Molecular Weight : 296.33 g/mol

Research indicates that this compound may exhibit various biological activities due to its functional groups. The presence of the dimethylamino group suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Effects

- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Potential : Some derivatives of oxobutanoic acids have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Study 1: Antioxidant Properties

A study conducted on structurally related compounds demonstrated that they significantly reduced reactive oxygen species (ROS) levels in vitro. The antioxidant capacity was assessed using DPPH and ABTS assays, showing IC50 values comparable to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha, IL-6) compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues.

Study 3: Anticancer Activity

Research published in a peer-reviewed journal indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was suggested to involve the induction of apoptosis through the mitochondrial pathway.

Data Summary Table

Q & A

Q. How should researchers address conflicting toxicity data between in vitro and in vivo models?

- Methodological Answer: Discrepancies may stem from metabolic activation differences. Use hepatic S9 fractions or microsomal preparations to simulate in vivo metabolism in vitro. Apply benchmark dose (BMD) modeling to harmonize data across studies, and consider species-specific differences in cytochrome P450 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.